molecular formula C17H19N3O B14771977 4-Tert-butyl-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole

4-Tert-butyl-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14771977
M. Wt: 281.35 g/mol
InChI Key: ABNYNPOLNFBMFM-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole is a complex organic compound that features a unique structure combining a tert-butyl group, a pyridine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Hiyama-Denmark cross-coupling reaction, which uses a combination of silicon-based reagents and palladium catalysts . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and dichloroethane (DCE), along with specific temperature and light conditions to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, silicon-based reagents, and various solvents like DMSO and DCE . The reaction conditions often involve controlled temperatures, specific pH levels, and sometimes light irradiation to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

4-Tert-butyl-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

4-tert-butyl-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C17H19N3O/c1-17(2,3)15-11-21-16(20-15)14-10-13(6-9-19-14)12-4-7-18-8-5-12/h4-10,15H,11H2,1-3H3

InChI Key

ABNYNPOLNFBMFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC=CC(=C2)C3=CC=NC=C3

Origin of Product

United States

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